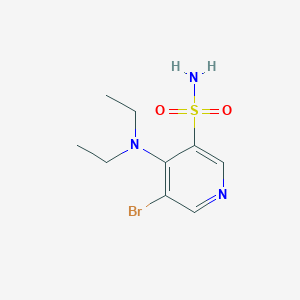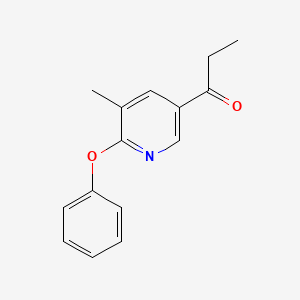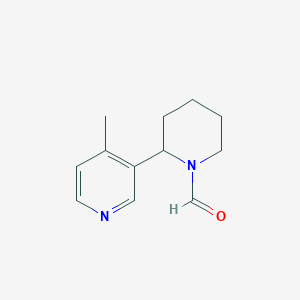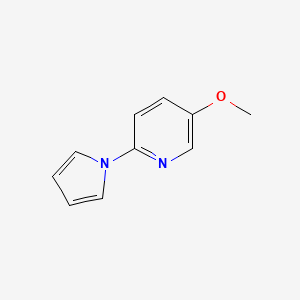
5-Methoxy-2-(1H-pyrrol-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine typically involves the reaction of 5-methoxypyridine with pyrrole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) depending on the type of substitution.
Major Products:
Oxidation: 5-Formyl-2-(1H-pyrrol-1-yl)pyridine.
Reduction: 5-Methoxy-2-(1H-pyrrol-1-yl)piperidine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-(1H-pyrrol-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine is not fully elucidated, but it is believed to interact with various molecular targets through its heterocyclic structure. The pyridine and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: Similar structure but with additional methyl groups on the pyrrole ring.
5-Methoxy-2-(1H-pyrrol-1-yl)aniline: Contains an aniline group instead of a pyridine ring.
Uniqueness: 5-Methoxy-2-(1H-pyrrol-1-yl)pyridine is unique due to its specific combination of pyridine and pyrrole rings, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
5-methoxy-2-pyrrol-1-ylpyridine |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-5-10(11-8-9)12-6-2-3-7-12/h2-8H,1H3 |
InChI-Schlüssel |
CZZRKXBKXPALQI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=C1)N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





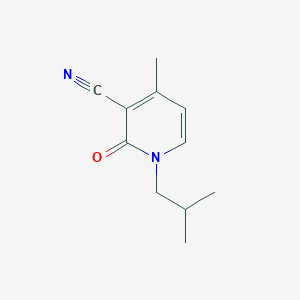

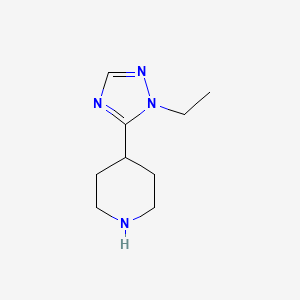
![1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine](/img/structure/B11810925.png)
![Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B11810942.png)



